What is 7-Bromo-2-ethylquinoxaline
What is 7-Bromo-2-ethylquinoxaline
An In-depth Technical Guide to 7-Bromo-2-ethylquinoxaline: Synthesis, Characterization, and Applications
Abstract
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses on 7-Bromo-2-ethylquinoxaline, a key intermediate whose strategic bromination provides a versatile handle for further molecular elaboration. We will provide a detailed exploration of its synthesis, reaction mechanism, characterization, and its pivotal role as a building block for developing novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Physicochemical Properties
7-Bromo-2-ethylquinoxaline is a substituted benzopyrazine. The ethyl group at the 2-position and the bromine atom at the 7-position significantly influence its electronic properties, solubility, and reactivity. The bromine atom, in particular, serves as a crucial functional group for introducing further complexity via cross-coupling reactions.[5]
| Property | Value | Source/Method |
| IUPAC Name | 7-Bromo-2-ethylquinoxaline | --- |
| Molecular Formula | C₁₀H₉BrN₂ | Calculated |
| Molecular Weight | 237.10 g/mol | Calculated |
| Canonical SMILES | CCC1=NC2=C(C=C(C=C2)Br)N=C1 | --- |
| Appearance | Predicted: Off-white to yellow solid | Analogy to similar compounds[6] |
| Solubility | Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMF) | General chemical principles |
Synthesis and Mechanism
The most direct and widely adopted method for synthesizing quinoxaline derivatives is the acid-catalyzed condensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4][7] For 7-Bromo-2-ethylquinoxaline, this involves the reaction of 4-bromo-1,2-phenylenediamine with 1,2-butanedione.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Imine Formation: One of the amino groups of 4-bromo-1,2-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of 1,2-butanedione, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.
-
Intramolecular Cyclization and Aromatization: The remaining free amino group attacks the second carbonyl carbon in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring. Subsequent dehydration and oxidation (often by air) lead to the aromatic quinoxaline ring system.
Detailed Experimental Protocol
This protocol is adapted from established procedures for quinoxaline synthesis.[4][7]
Materials:
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4-bromo-1,2-phenylenediamine
-
1,2-butanedione
-
Ethanol (or Acetic Acid as an alternative solvent/catalyst)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in ethanol.
-
Add 1.1 equivalents of 1,2-butanedione to the solution.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops) to the mixture to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane (DCM) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 7-Bromo-2-ethylquinoxaline.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 7-Bromo-2-ethylquinoxaline.
Characterization and Spectroscopic Analysis
The structural integrity and purity of the synthesized 7-Bromo-2-ethylquinoxaline must be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The predicted chemical shifts are based on established principles and data from analogous structures.[8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
-
Chromatography: TLC is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) can be employed for final purity assessment.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| H-3 | ~8.90 | s | 1H | Ar-H | Singlet proton on the pyrazine ring, deshielded by adjacent nitrogen. |
| H-8 | ~8.05 | d | 1H | Ar-H | Doublet, deshielded by proximity to the pyrazine ring. |
| H-5 | ~7.95 | d | 1H | Ar-H | Doublet, ortho to the electron-withdrawing bromine atom. |
| H-6 | ~7.70 | dd | 1H | Ar-H | Doublet of doublets, coupled to both H-5 and H-8. |
| -CH₂- | ~3.10 | q | 2H | Ethyl CH₂ | Quartet due to coupling with the methyl group. |
| -CH₃ | ~1.45 | t | 3H | Ethyl CH₃ | Triplet due to coupling with the methylene group. |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | Justification |
| C-2 | ~160.0 | C=N | Carbon of the ethyl-substituted imine. |
| C-3 | ~145.0 | Ar-CH | Tertiary carbon in the pyrazine ring. |
| C-4a, C-8a | ~141-143 | Ar-C (quat) | Bridgehead carbons of the fused rings. |
| C-5, C-6, C-8 | ~129-132 | Ar-CH | Benzene ring carbons. |
| C-7 | ~122.0 | Ar-C-Br | Carbon attached to bromine, shifted by halogen effect. |
| -CH₂- | ~29.0 | Ethyl CH₂ | Methylene carbon of the ethyl group. |
| -CH₃ | ~13.0 | Ethyl CH₃ | Methyl carbon of the ethyl group. |
Reactivity and Potential for Further Functionalization
The chemical reactivity of 7-Bromo-2-ethylquinoxaline is dominated by the bromine substituent on the benzene ring. This site is primed for various palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable intermediate for generating diverse chemical libraries.[5]
Key Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Caption: Key cross-coupling reactions for derivatization.
Applications in Drug Discovery and Materials Science
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry.[7][11] Derivatives have been investigated for a wide array of therapeutic applications.
-
Anticancer Agents: Many quinoxaline derivatives exhibit potent cytotoxic effects on human cancer cell lines.[2][3] They can act as kinase inhibitors or DNA-intercalating agents.[2][11] The 7-bromo-2-ethylquinoxaline core can be elaborated to target specific enzymes or receptors implicated in cancer progression.
-
Antimicrobial and Antiviral Activity: The quinoxaline moiety is present in several antibiotics that inhibit the growth of Gram-positive bacteria.[2] Derivatives have also shown activity against various bacterial and fungal pathogens, as well as antiviral properties.[4][7]
-
Kinase Inhibitors: The planar, aromatic nature of the quinoxaline ring makes it an ideal scaffold for designing inhibitors that fit into the ATP-binding pocket of protein kinases, a major class of drug targets.[2]
-
Organic Electronics: The electron-deficient pyrazine ring gives quinoxalines unique electronic properties, making them valuable components in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.[7]
Conclusion
7-Bromo-2-ethylquinoxaline is a strategically important heterocyclic compound that combines the proven biological relevance of the quinoxaline core with the synthetic versatility of an aryl bromide. Its straightforward synthesis and the potential for extensive derivatization via modern cross-coupling chemistry make it an invaluable building block for medicinal chemists and materials scientists. The continued exploration of derivatives stemming from this intermediate is expected to yield novel candidates for drug discovery and advanced material applications.
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